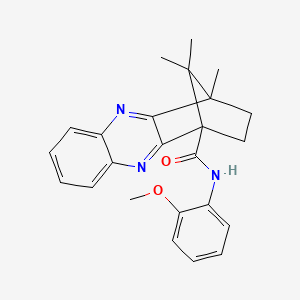
N-(3-nitrophenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)ethanediamide, also known as m-Nitroacetanilide or N-(3-Nitrophenyl)acetamide, is a chemical compound with the formula C8H8N2O3 . It has a molecular weight of 180.1607 . Other names for this compound include Acetanilide, 3’-nitro-; m-Nitroacetanilide; N-Acetyl-m-nitroaniline; 3-Nitro-N-acetylaniline; 3’-Nitroacetanilide; 3-Nitroacetanilide; N-(3-Nitrophenyl)acetic acid amide .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, an optically transparent nonlinear single crystal of N-(3-Nitrophenyl) Acetamide (3NAA) has been grown by adopting a slow evaporation solution growth technique at room temperature . Another study reported the synthesis and characterization of N-(3-nitrophenyl)cinnamamide by various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound has been determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been evaluated using the NIST ThermoData Engine software package . The properties include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, viscosity as a function of temperature and pressure, and thermal conductivity as a function of temperature and pressure .科学的研究の応用
1. Organic Synthesis and Chemical Reactions
N-(3-nitrophenyl)ethanediamide and its derivatives are extensively studied in organic chemistry for their reactivity and potential applications in synthesis. For instance, N1-alkyl-N2-(4-nitrophenyl)ethanediamide reacts with acetylenic esters in the presence of tert-butyl isocyanide, leading to the formation of complex organic compounds (Yavari, Moradi, Nasiri, & Djahaniani, 2005). Similarly, the regioselective reaction of N1-benzyl-N2-(4-nitrophenyl)ethanediamide with dialkyl acetylenedicarboxylates or alkyl propiolates in the presence of triphenylphosphine produces various organic compounds (Yavari, Moradi, Nasiri, & Djahaniani, 2005).
2. Photolabile Compounds in Biological Studies
Certain derivatives of this compound, like 1-(2′-Nitrophenyl)ethanediol, are used in the synthesis of photolabile compounds. These compounds are utilized in biological studies for their ability to release certain molecules upon exposure to light. For instance, 1-(2′-Nitrophenyl)ethanediol has been used to esterify fatty acids to prepare photosensitive fatty acid precursors (Jie, Xupei, Sreekumar, & Walker, 1997).
3. Gas Detection and Sensor Applications
The derivatives of this compound, such as tetrakis(4-nitrophenyl)porphyrin, have been utilized in developing optical sensors for detecting toxic gases like hydrogen sulfide (H2S) and ethanediamine. These sensors have shown potential for industrial applications due to their excellent reproducibility, reversibility, and selectivity (Tuerdi, Kari, Yan, Nizamidin, & Yimit, 2017).
4. Photolabile Chelators in Chemistry
Photolabile chelators, like 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine, bind to divalent cations and release them upon illumination. This property is particularly useful in rapid initiation of divalent cation-dependent processes, enhancing temporal resolution in various experiments (Kaplan & Ellis‐Davies, 1988).
5. Synthesis and Characterization in Material Science
This compound derivatives are used in the synthesis and characterization of various materials. For example, N,N'-Bis(2-aminophenyl)-1,2-ethanediamine, a related compound, was synthesized and used to create a novel stable dication, which was characterized using X-ray structural analysis (Keypour, Azadbakht, Salehzadeh, Rudbari, & Adams, 2009).
作用機序
Mode of Action
It is known that nitrophenyl compounds can undergo catalytic reduction . This process involves the reduction of the nitro group to an amino group, which could potentially interact with its targets . More detailed studies are required to fully understand the interaction of N-(3-nitrophenyl)ethanediamide with its targets and the resulting changes.
Biochemical Pathways
Nitrophenyl compounds are known to be involved in redox reactions , which are crucial for various biochemical processes The downstream effects of these reactions would depend on the specific targets and pathways involved
Result of Action
Nitrophenyl compounds are known to exhibit various biological activities, including antimicrobial properties . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
特性
IUPAC Name |
N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)8(13)10-5-2-1-3-6(4-5)11(14)15/h1-4H,(H2,9,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIBMTOUMHBAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2722889.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide](/img/structure/B2722891.png)
![N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea](/img/structure/B2722893.png)

![8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2722896.png)
![3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B2722898.png)
![1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2722901.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2722902.png)

![1-{[(4-Chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2722904.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2722905.png)
![8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2722906.png)

